molecular formula C25H20FN3 B2449633 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-90-0

1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2449633
CAS No.: 901246-90-0
M. Wt: 381.454
InChI Key: DPVZHOALVDGFNC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3/c1-15-7-10-18(11-8-15)23-21-14-27-24-20(5-4-6-22(24)26)25(21)29(28-23)19-12-9-16(2)17(3)13-19/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZHOALVDGFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its unique structural properties.

    Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic effects.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of functional groups and structural elements. Similar compounds include:

    1,2-Bis(3,4-dimethylphenyl)ethane: This compound shares some structural similarities but lacks the heterocyclic quinoline component.

    Various piperazine derivatives: These compounds may have similar applications but differ significantly in their core structures and functional groups.

Biological Activity

1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure composed of multiple aromatic rings and heterocyclic elements, which contribute to its diverse pharmacological properties. Research into its biological activity has revealed promising anti-inflammatory and anticancer potential.

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediate compounds followed by cyclization and functional group modifications. Key reaction conditions include the use of catalysts and controlled temperatures to optimize yields and purity. The molecular formula for this compound is C25H20FN3C_{25}H_{20}FN_3 with a molecular weight of 405.45 g/mol.

Biological Activity Overview

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline, including this compound, exhibit significant biological activities. Below are some key findings related to its biological activity:

Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives found that they significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (μM)Mechanism of Action
This compoundTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

Anticancer Potential

In addition to its anti-inflammatory properties, research indicates that pyrazolo[4,3-c]quinoline derivatives may also possess anticancer activity. The structural features that contribute to this activity are currently under investigation, with studies focusing on their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

Several studies have highlighted the biological efficacy of pyrazolo[4,3-c]quinoline derivatives:

  • Study on NO Production : A detailed investigation into the NO-scavenging effects revealed that certain derivatives effectively reduced NO levels in vitro when co-incubated with sodium nitroprusside (SNP). This suggests a potential therapeutic application in inflammatory diseases where NO plays a critical role .
  • Structure-Activity Relationship (SAR) : Research involving SAR analyses has shown that modifications on the phenyl rings significantly affect biological activity. For instance, substitution patterns at specific positions can enhance or diminish anti-inflammatory effects, indicating the importance of molecular design in drug development .

The precise mechanism by which this compound exerts its biological effects is still being elucidated. However, it is believed that its interactions with specific molecular targets—such as enzymes involved in inflammatory pathways—are crucial for its therapeutic potential.

Q & A

Q. What are common synthetic strategies for introducing substituents into the pyrazolo[4,3-c]quinoline scaffold?

The synthesis of pyrazolo[4,3-c]quinolines often begins with 2,4-dichloroquinoline-3-carbonitrile as a starting material. For example, amino groups can be introduced via nucleophilic substitution reactions under reflux conditions using ammonia or amines in ethanol . Condensation reactions with aldehydes or ketones (e.g., trifluoroacetimidoyl chlorides) are also employed to append fluorinated or aryl groups to the quinoline core . Key intermediates are characterized by 1^1H NMR and 13^{13}C NMR to confirm regioselectivity, with δ values for aromatic protons typically between 7.2–8.5 ppm and methyl groups at 2.1–2.5 ppm .

Q. How are spectroscopic techniques utilized to validate the structure of this compound?

1^1H NMR spectroscopy is critical for confirming substitution patterns. For example, the 6-fluoro substituent in the quinoline ring causes splitting patterns (e.g., JHF=5.4J_{HF} = 5.4 Hz in δ 8.18 ppm) . High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.3% of theoretical values) further validate purity . X-ray crystallography can resolve ambiguities, as seen in monoclinic crystals (space group P21/cP2_1/c) with unit cell parameters a=13.838a = 13.838 Å, b=7.0432b = 7.0432 Å, and β=102.743\beta = 102.743^\circ .

Q. What in vitro assays are used to screen for biological activity in pyrazoloquinoline derivatives?

Compounds are typically screened for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Nitric oxide (NO) production is quantified via Griess assay, with IC50_{50} values compared to controls like 1400W. Western blotting for iNOS and COX-2 expression provides mechanistic insights .

Advanced Research Questions

Q. How do structural modifications influence the therapeutic index of pyrazolo[4,3-c]quinolines?

Introducing electron-withdrawing groups (e.g., fluorine at position 6) enhances metabolic stability and bioavailability. The 3-(4-methylphenyl) group improves lipophilicity, while 1-(3,4-dimethylphenyl) substituents modulate steric effects and π-π stacking interactions with target proteins . QSAR models reveal that Hammett σ values for substituents correlate with inhibitory potency (R2>0.85R^2 > 0.85), with bulky groups at position 4 reducing activity due to steric hindrance .

Q. What crystallographic data explain conformational stability in related quinoline derivatives?

X-ray structures of analogs like 3-(4-chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline show non-planar quinoline cores (deviation up to 0.169 Å) and dihedral angles >70° between aryl rings. These distortions minimize steric clashes and enable C–H···π interactions (d=3.78d = 3.78 Å), stabilizing crystal packing . Such data inform molecular docking studies by highlighting preferred torsional angles for ligand-receptor binding.

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

For cyclization steps, solvents like THF at 338 K with iodine catalysis achieve yields >70% . Microwave-assisted synthesis reduces reaction times (e.g., from 24 hrs to 2 hrs) for condensation steps. Column chromatography with hexane/ethyl acetate (4:1) effectively isolates products, while recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. What computational methods support structure-activity relationship (SAR) studies?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps < 4 eV) for electrophilic reactivity. Molecular dynamics simulations (100 ns trajectories) assess binding stability to iNOS, with RMSD values < 2 Å indicating favorable interactions .

Methodological Considerations

  • Contradictions in Synthesis Routes : While uses dichloroquinoline precursors, employs Skraup-type reactions with aldehydes. Researchers should evaluate the trade-off between yield (30–60%) and scalability when selecting methods .
  • Data Interpretation : Conflicting NMR shifts (e.g., δ 119.9 ppm in vs. δ 121.43 ppm in ) may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) and should be cross-validated with HRMS .

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